Cas no 1160246-06-9 (3-7-(difluoromethyl)-5-(3-methoxyphenyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid)
3-7-(difluoromethyl)-5-(3-methoxyphenyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-[7-(difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
- 3-(7-(Difluoromethyl)-5-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
- SBB026827
- STK510237
- 3-[7-(difluoromethyl)-5-(3-methoxyphenyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimid in-2-yl]propanoic acid
- 3-7-(difluoromethyl)-5-(3-methoxyphenyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid
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- MDL: MFCD10699070
- Inchi: 1S/C16H14F2N4O3/c1-25-10-4-2-3-9(7-10)11-8-12(15(17)18)22-16(19-11)20-13(21-22)5-6-14(23)24/h2-4,7-8,15H,5-6H2,1H3,(H,23,24)
- InChI Key: MWOGKKFPNAPMNM-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C2C=CC=C(C=2)OC)=NC2=NC(CCC(=O)O)=NN12)F
Computed Properties
- Exact Mass: 348.103
- Monoisotopic Mass: 348.103
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 471
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 89.6
3-7-(difluoromethyl)-5-(3-methoxyphenyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 209180-1g |
3-[7-Difluoromethyl)-5-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid, 95% |
1160246-06-9 | 95% | 1g |
$837.00 | 2023-09-06 | |
| Ambeed | A373043-1g |
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1160246-06-9 | 97% | 1g |
$340.0 | 2024-04-26 | |
| Enamine | EN300-232129-0.05g |
3-[7-(difluoromethyl)-5-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1160246-06-9 | 95% | 0.05g |
$162.0 | 2024-06-20 | |
| Enamine | EN300-232129-0.1g |
3-[7-(difluoromethyl)-5-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1160246-06-9 | 95% | 0.1g |
$241.0 | 2024-06-20 | |
| Enamine | EN300-232129-0.25g |
3-[7-(difluoromethyl)-5-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1160246-06-9 | 95% | 0.25g |
$347.0 | 2024-06-20 | |
| Enamine | EN300-232129-0.5g |
3-[7-(difluoromethyl)-5-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1160246-06-9 | 95% | 0.5g |
$546.0 | 2024-06-20 | |
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3-[7-(difluoromethyl)-5-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1160246-06-9 | 95% | 1.0g |
$699.0 | 2024-06-20 | |
| Enamine | EN300-232129-2.5g |
3-[7-(difluoromethyl)-5-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1160246-06-9 | 95% | 2.5g |
$1370.0 | 2024-06-20 | |
| Enamine | EN300-232129-5.0g |
3-[7-(difluoromethyl)-5-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1160246-06-9 | 95% | 5.0g |
$2028.0 | 2024-06-20 | |
| Enamine | EN300-232129-10.0g |
3-[7-(difluoromethyl)-5-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1160246-06-9 | 95% | 10.0g |
$3007.0 | 2024-06-20 |
3-7-(difluoromethyl)-5-(3-methoxyphenyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid Suppliers
3-7-(difluoromethyl)-5-(3-methoxyphenyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Additional information on 3-7-(difluoromethyl)-5-(3-methoxyphenyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid
Comprehensive Overview of 3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (CAS 1160246-06-9)
3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (CAS 1160246-06-9) is a specialized heterocyclic compound with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a difluoromethyl group and a methoxyphenyl moiety, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role in modulating biological pathways, particularly in inflammation and metabolic disorders, aligning with current trends in precision medicine.
The compound's triazolopyrimidine core is a key scaffold in medicinal chemistry, known for its bioisosteric properties and ability to enhance pharmacokinetic profiles. Recent studies highlight its potential as a kinase inhibitor, a hot topic in oncology research, where targeted therapies dominate clinical pipelines. With the rise of AI-driven drug design, CAS 1160246-06-9 has been flagged in computational screenings for its favorable binding affinity to proteins like VEGFR and PDGFR, addressing frequent search queries about "next-generation kinase inhibitors."
From a synthetic chemistry perspective, the incorporation of difluoromethyl groups—a trending motif in fluorinated pharmaceuticals—improves metabolic stability and membrane permeability. This aligns with industry demands for compounds with enhanced oral bioavailability, a recurring theme in forums and publications. The 3-methoxyphenyl substituent further diversifies its applications, offering opportunities in CNS drug development, a sector gaining traction due to rising neurological disease prevalence.
Environmental and sustainability considerations are also shaping research around CAS 1160246-06-9. Its fluorine content sparks discussions about "green fluorine chemistry," a niche yet growing search term among chemists seeking eco-friendly synthetic routes. Regulatory agencies' focus on PFAS alternatives has indirectly spotlighted such fluorinated hybrids, emphasizing their balanced efficacy-safety profiles.
Analytical characterization of this compound involves advanced techniques like LC-MS and NMR, frequently searched methodologies in academic and industrial labs. Patent landscapes reveal its inclusion in filings for diabetes and autoimmune therapies, reflecting market needs. As combinatorial chemistry evolves, 3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid serves as a versatile building block, answering queries about "scaffold hopping strategies" in drug design.
In summary, CAS 1160246-06-9 exemplifies the convergence of structural innovation and therapeutic relevance. Its multifaceted applications—from kinase modulation to sustainable fluorochemistry—position it as a compound of enduring scientific and commercial value, resonating with contemporary research priorities and digital search behaviors.
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